molecular formula C17H14N4O2 B14940127 1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one

1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one

Cat. No.: B14940127
M. Wt: 306.32 g/mol
InChI Key: BFQXKBXBIAYNOL-UHFFFAOYSA-N
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Description

1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one is a complex organic compound that features a unique structure combining a furan ring, an imidazo[4,5-b]pyridine core, and a pyrrolidine ring linked to a propynone moiety

Preparation Methods

The synthesis of 1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, which is then functionalized with a furan ring and a pyrrolidine moiety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

1-[3-[2-(furan-2-yl)imidazo[4,5-b]pyridin-3-yl]pyrrolidin-1-yl]prop-2-yn-1-one

InChI

InChI=1S/C17H14N4O2/c1-2-15(22)20-9-7-12(11-20)21-16-13(5-3-8-18-16)19-17(21)14-6-4-10-23-14/h1,3-6,8,10,12H,7,9,11H2

InChI Key

BFQXKBXBIAYNOL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCC(C1)N2C3=C(C=CC=N3)N=C2C4=CC=CO4

Origin of Product

United States

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